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Compound of Interest

Compound Name: 4-Benzylmorpholine

Cat. No.: B076435 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data

for the compound 4-Benzylmorpholine (C₁₁H₁₅NO). The information presented herein is

crucial for the identification, characterization, and quality control of this compound in research

and development settings. This document details experimental protocols for acquiring Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents

the available spectral data in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Below are the available ¹H and ¹³C NMR data for 4-Benzylmorpholine.

¹H NMR Data
While a complete, experimentally verified ¹H NMR spectrum with peak assignments and

coupling constants for 4-benzylmorpholine is not readily available in the public domain, a

publication on N-substituted morpholines provides expected chemical shift ranges for the

morpholine protons. The signals for the benzyl group protons can be predicted based on

standard chemical shift values.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Benzylmorpholine
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Protons
Predicted Chemical Shift
(ppm)

Multiplicity

H-2', H-6' (Aromatic) 7.20 - 7.40 m

H-3', H-4', H-5' (Aromatic) 7.20 - 7.40 m

Benzylic CH₂ ~3.50 s

H-2, H-6 (Morpholine) 2.40 - 2.60 t

H-3, H-5 (Morpholine) 3.65 - 3.85 t

Note: These are predicted values and may vary based on the solvent and experimental

conditions.

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A ¹³C

NMR spectrum for N-Benzyl-morpholine in CDCl₃ has been reported, though the full dataset

requires subscription access for viewing.[1][2] The expected chemical shifts are summarized

below.

Table 2: ¹³C NMR Chemical Shifts for 4-Benzylmorpholine in CDCl₃

Carbon Atom Chemical Shift (ppm)

C-1' (Aromatic, Quaternary) ~138

C-2', C-6' (Aromatic) ~129

C-3', C-5' (Aromatic) ~128

C-4' (Aromatic) ~127

Benzylic CH₂ ~63

C-2, C-6 (Morpholine) ~54

C-3, C-5 (Morpholine) ~67

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://spectrabase.com/spectrum/L4jJovYZShu
https://spectrabase.com/spectrum/CgclAgMKk2W
https://www.benchchem.com/product/b076435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: These values are based on available data and typical chemical shifts for similar

structures.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-Benzylmorpholine is expected to show characteristic absorptions for the

aromatic ring, C-N, and C-O bonds. While a specific peak list is not available, the vapor phase

IR spectrum is accessible through databases.[3]

Table 3: Expected IR Absorption Bands for 4-Benzylmorpholine

Functional Group Wavenumber (cm⁻¹) Intensity

Aromatic C-H Stretch 3000 - 3100 Medium

Aliphatic C-H Stretch 2800 - 3000 Medium-Strong

C-N Stretch 1100 - 1300 Medium

C-O Stretch (Ether) 1070 - 1150 Strong

Aromatic C=C Bending 690 - 900 Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. A GC-MS spectrum of 4-Benzylmorpholine is available, indicating its

amenability to this technique.[3]

Table 4: Mass Spectrometry Data for 4-Benzylmorpholine

m/z Relative Intensity (%) Proposed Fragment

177 [M]⁺ Molecular Ion

91 Base Peak [C₇H₇]⁺ (Tropylium ion)

86
[C₄H₈NO]⁺ (Morpholine

fragment)
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Note: The fragmentation pattern is predicted based on the structure and common

fragmentation pathways.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 4-Benzylmorpholine is dissolved in about

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount

of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a

standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, proton decoupling is typically used

to simplify the spectrum.

FT-IR Spectroscopy
Sample Preparation: A thin film of liquid 4-Benzylmorpholine is prepared between two

potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer. A background spectrum of the empty salt plates is first recorded and

subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 4-Benzylmorpholine is prepared in a volatile

organic solvent (e.g., dichloromethane, methanol).

Data Acquisition: The sample is injected into a Gas Chromatograph (GC) coupled to a Mass

Spectrometer (MS). The GC separates the compound from any impurities before it enters the

MS, where it is ionized (typically by electron impact, EI) and the mass-to-charge ratio of the

resulting fragments is detected.

Visualizations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b076435?utm_src=pdf-body
https://www.benchchem.com/product/b076435?utm_src=pdf-body
https://www.benchchem.com/product/b076435?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 4-Benzylmorpholine.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different types of spectroscopic data logically

contribute to the final structural confirmation of 4-Benzylmorpholine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. spectrabase.com [spectrabase.com]

2. spectrabase.com [spectrabase.com]

3. 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b076435?utm_src=pdf-body-img
https://www.benchchem.com/product/b076435?utm_src=pdf-body
https://www.benchchem.com/product/b076435?utm_src=pdf-body-img
https://www.benchchem.com/product/b076435?utm_src=pdf-custom-synthesis
https://spectrabase.com/spectrum/L4jJovYZShu
https://spectrabase.com/spectrum/CgclAgMKk2W
https://pubchem.ncbi.nlm.nih.gov/compound/4-Benzylmorpholine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b076435?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Profile of 4-Benzylmorpholine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b076435#spectroscopic-data-nmr-ir-ms-of-4-
benzylmorpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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